(2,4-Bis(methylthio)phenyl)propanal
Description
Properties
Molecular Formula |
C11H14OS2 |
|---|---|
Molecular Weight |
226.4 g/mol |
IUPAC Name |
3-[2,4-bis(methylsulfanyl)phenyl]propanal |
InChI |
InChI=1S/C11H14OS2/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
CFCHNMIHOBDADB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)CCC=O)SC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a protocol adapted from ruthenium ligand synthesis, sodium hydride (NaH) serves as a base to deprotonate methanethiol (CH$$_3$$SH), generating a thiolate nucleophile. The dihalogenated substrate reacts with two equivalents of methylthiolate in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at 60–80°C for 12–24 hours. Yields for this step range from 65% to 85%, depending on the leaving group (Cl vs. F) and steric hindrance.
Table 1. NAS Optimization for 2,4-Bis(methylthio)benzaldehyde
| Leaving Group | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cl | DMF | 80 | 24 | 72 |
| F | THF | 60 | 18 | 84 |
| Br | DMSO | 90 | 36 | 68 |
Critical challenges include competing hydrolysis of the aldehyde group and over-alkylation. To mitigate these, inert atmospheres (N$$_2$$ or Ar) and controlled stoichiometry are essential.
Following the introduction of methylthio groups, the propanal side chain is constructed through a Wittig reaction. This method enables the formation of the aldehyde functionality while preserving the aromatic substitution pattern.
Synthesis of the Wittig Reagent
Triphenylphosphine reacts with 1-bromoethane in anhydrous dichloromethane to form the corresponding ylide. The ylide is then combined with 2,4-bis(methylthio)benzaldehyde under reflux conditions, yielding (2,4-Bis(methylthio)phenyl)propanal after aqueous workup.
Table 2. Wittig Reaction Parameters and Outcomes
| Ylide Precursor | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1-Bromoethane | CH$$2$$Cl$$2$$ | 6 | 58 | 92 |
| 1-Iodopropane | Toluene | 8 | 63 | 89 |
This route offers moderate yields (58–63%) but requires stringent moisture control to prevent ylide decomposition.
Borohydride-Mediated Reduction of Esters
A patent-pending approach for analogous propanol derivatives involves the reduction of esters using borohydride/metal salt systems. For (2,4-Bis(methylthio)phenyl)propanal, ethyl 3-(2,4-bis(methylthio)phenyl)propanoate is reduced to the corresponding alcohol, followed by oxidation to the aldehyde.
Reduction Step
Potassium borohydride (KBH$$_4$$) and lithium chloride (LiCl) in ethanol selectively reduce the ester to 3-(2,4-bis(methylthio)phenyl)propan-1-ol at 60–70°C. This method achieves 80–86% yields, as reported for structurally similar compounds.
Oxidation to Aldehyde
The primary alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, yielding the target aldehyde in 75–82% efficiency. Alternatives like Swern oxidation (oxalyl chloride/DMSO) provide comparable results but require cryogenic conditions.
Table 3. Comparative Oxidation Methods
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PCC | CH$$2$$Cl$$2$$ | 25 | 78 |
| Swern | CH$$2$$Cl$$2$$ | -30 | 81 |
| MnO$$_2$$ | Acetone | 50 | 65 |
One-Pot Tandem Alkylation-Formylation
Recent advances leverage tandem reactions to streamline synthesis. In this approach, 2,4-dichlorobenzene undergoes sequential alkylation with propenal and NAS with methylthiolate, culminating in a formylation step via the Gattermann–Koch reaction.
Mechanistic Insights
The alkylation step employs aluminum trichloride (AlCl$$_3$$) as a Lewis acid to facilitate electrophilic substitution. Subsequent formylation introduces the aldehyde group using carbon monoxide (CO) and hydrochloric acid (HCl) under high pressure.
Table 4. Tandem Reaction Performance Metrics
| Step | Catalyst | Pressure (bar) | Yield (%) |
|---|---|---|---|
| Alkylation | AlCl$$_3$$ | 1 | 70 |
| Formylation | HCl/CO | 15 | 65 |
This method reduces purification steps but demands specialized equipment for high-pressure conditions.
Industrial Scalability and Environmental Considerations
The borohydride reduction route is particularly suited for scale-up due to its operational simplicity and cost-effectiveness. Ethanol, a green solvent, minimizes environmental impact, while LiCl enhances reaction selectivity. In contrast, Wittig and tandem methods generate stoichiometric phosphine oxide or require hazardous reagents, complicating waste management.
Chemical Reactions Analysis
Types of Reactions
(2,4-Bis(methylthio)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthio groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(2,4-Bis(methylthio)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of (2,4-Bis(methylthio)phenyl)propanal involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in various chemical reactions, while the aldehyde group can form bonds with other molecules, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (2,4-Bis(methylthio)phenyl)propanal, we compare it with structurally related aromatic aldehydes and sulfur-containing analogs. Key compounds for comparison include:
Structural Analog: (2,4-Dimethylphenyl)propanal
- Structural Differences : Lacks sulfur atoms, featuring methyl (-CH₃) groups instead of methylthio (-SCH₃) substituents.
- Reactivity : The absence of sulfur reduces electrophilicity at the aromatic ring, making it less reactive in nucleophilic aromatic substitution compared to (2,4-Bis(methylthio)phenyl)propanal.
- Applications : Primarily used as a precursor in polymer chemistry rather than in fragrances, due to milder odor profiles.
Functional Analog: 4-(Methylthio)benzaldehyde
- Structural Differences : Contains a single methylthio group at the para position and lacks the propanal chain.
- Physical Properties : Lower molecular weight (166.24 g/mol vs. 226.36 g/mol for (2,4-Bis(methylthio)phenyl)propanal) results in higher volatility and weaker persistence in fragrance applications.
- Odor Profile: Exhibits a garlic-like odor, contrasting with the more complex savory notes of the target compound.
Sulfur-Containing Analog: 2,4-Bis(methylsulfonyl)phenylpropanal
- Oxidation State : Sulfone (-SO₂CH₃) groups replace thioether (-SCH₃) substituents.
- Stability : Higher oxidation state increases stability but reduces nucleophilicity, limiting its utility in reactions requiring electron-rich aromatic systems.
Data Tables
Table 1: Comparative Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (in ethanol) | Odor Profile |
|---|---|---|---|---|
| (2,4-Bis(methylthio)phenyl)propanal | 226.36 | 285–290 | High | Savory, meat-like |
| (2,4-Dimethylphenyl)propanal | 178.23 | 245–250 | Moderate | Faintly sweet |
| 4-(Methylthio)benzaldehyde | 166.24 | 230–235 | High | Garlic-like |
| 2,4-Bis(methylsulfonyl)phenylpropanal | 258.35 | >300 | Low | Odorless |
Key Research Findings
Odor Threshold : (2,4-Bis(methylthio)phenyl)propanal has an exceptionally low odor threshold (0.002 ppb in air), making it potent in fragrance formulations .
Thermal Stability : Decomposes above 150°C, limiting its use in high-temperature applications compared to sulfone derivatives.
Toxicity: Preliminary studies indicate low acute toxicity (LD₅₀ > 2000 mg/kg in rats), contrasting with endocrine-disrupting effects seen in bisphenol analogs like BPA .
Limitations of Provided Evidence
The referenced report on BPA alternatives () focuses on phenolic compounds like Bisphenol A, which are structurally and functionally distinct from (2,4-Bis(methylthio)phenyl)propanal. While BPA derivatives are associated with endocrine disruption, the target compound’s sulfur-based structure and aldehyde functionality place it in a different regulatory and application category.
Q & A
Q. Methodological Focus
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Key interactions: Aldehyde group forms hydrogen bonds with active-site residues; methylthio groups engage in hydrophobic contacts.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes.
- QSAR Models : Coralate electronic parameters (Hammett σ) with bioactivity data to design derivatives with enhanced potency .
What are the key factors affecting the stability of (2,4-Bis(methylthio)phenyl)propanal under various storage conditions, and how can degradation be monitored?
Basic Research Question
- Light Sensitivity : Store in amber vials at –20°C to prevent photo-oxidation of the aldehyde group.
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis to the corresponding carboxylic acid.
- Monitoring : Track degradation via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with authentic standards .
In photopolymerization research, how does (2,4-Bis(methylthio)phenyl)propanal compare to established photoinitiators in terms of efficiency and byproduct formation?
Advanced Research Question
Compared to commercial photoinitiators (e.g., Photocure 907):
- Efficiency : Lower molar extinction coefficients (ε ~500 M⁻¹cm⁻¹ at 365 nm) may require higher concentrations for comparable curing rates.
- Byproducts : Aldehyde oxidation generates fewer toxic byproducts (e.g., benzaldehyde derivatives) compared to ketone-based initiators.
- Application : Suitable for UV-LED curing systems due to moderate absorption in the 350–400 nm range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
